

Dimethyl adipate-d8 CAS number

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Compound of Interest

Compound Name: *Dimethyl adipate-d8*

Cat. No.: *B12394903*

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An In-depth Technical Guide to **Dimethyl Adipate-d8**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl adipate-d8**, a deuterated stable isotope of Dimethyl adipate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its technical properties, synthesis, and applications as an analytical standard.

Core Identification

Dimethyl adipate-d8 is the deuterium-labeled form of Dimethyl adipate.^[1] Its Chemical Abstracts Service (CAS) registry number is 52089-64-2.^{[1][2][3][4]} It is also known by the synonym Dimethyl hexanedioate-d8.^[3]

Physicochemical Properties

Quantitative data for **Dimethyl adipate-d8** and its non-deuterated analogue are summarized below. The properties of the non-deuterated form are often used as a close approximation in the absence of specific data for the deuterated compound.

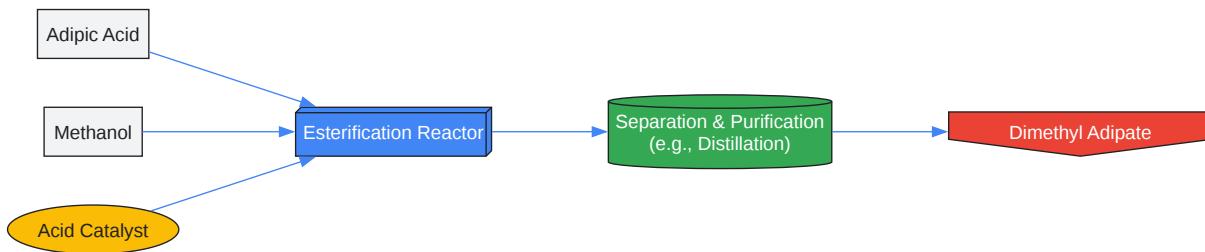
Property	Dimethyl adipate-d8	Dimethyl adipate (non-deuterated)
CAS Number	52089-64-2 [1] [2] [3] [4]	627-93-0 [5] [6]
Molecular Formula	C ₈ H ₁₆ D ₈ O ₄	C ₈ H ₁₄ O ₄ [6]
Molecular Weight	182.24 g/mol (calculated)	174.19 g/mol [6] [7]
Appearance	Colorless to light yellow liquid [1] [2] [4]	Colorless liquid [7] [8]
Purity	≥98.0% [1] [2] [4]	≥99%
Density	Not specified	1.062 g/mL at 20 °C [9]
Boiling Point	Not specified	109-110 °C at 14 mmHg [5] [9]
Melting Point	Not specified	8 °C [5] [9]
Flash Point	Not specified	110 °C (230 °F) - closed cup
Refractive Index	Not specified	n _{20/D} 1.428 [9]
Solubility	Not specified	Miscible with alcohols and ether; immiscible with water [9]
Vapor Pressure	Not specified	0.06 mmHg at 20 °C

Synthesis and Production

The standard industrial synthesis of Dimethyl adipate involves the esterification of adipic acid with methanol.[\[10\]](#) Alternative routes include the conversion of cyclopentanone with dimethyl carbonate over solid base catalysts.[\[11\]](#)[\[12\]](#) For the synthesis of **Dimethyl adipate-d8**, a deuterated starting material, such as adipic acid-d8 or methanol-d4, would be required.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Dimethyl adipate via esterification.



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Caption: General workflow for Dimethyl Adipate synthesis.

Experimental Protocol: Synthesis via Esterification

A representative protocol for synthesizing Dimethyl adipate involves the lipase-catalyzed esterification of adipic acid and methanol.

Materials:

- Adipic acid (730 mg, 5 mmol)
- Methanol (10 ml)
- Immobilized *Candida antarctica* lipase B

Procedure:

- Combine adipic acid and methanol in a suitable reaction vessel.
- Add the immobilized lipase to the mixture.
- Maintain the reaction under appropriate temperature and mixing conditions until completion.
- Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

- Upon completion, separate the enzyme catalyst from the reaction mixture via filtration.
- Purify the resulting Dimethyl adipate, typically through distillation, to remove excess methanol and any byproducts.

(Note: This protocol yielded 9% Dimethyl adipate and is based on the synthesis of the non-deuterated compound)[13].

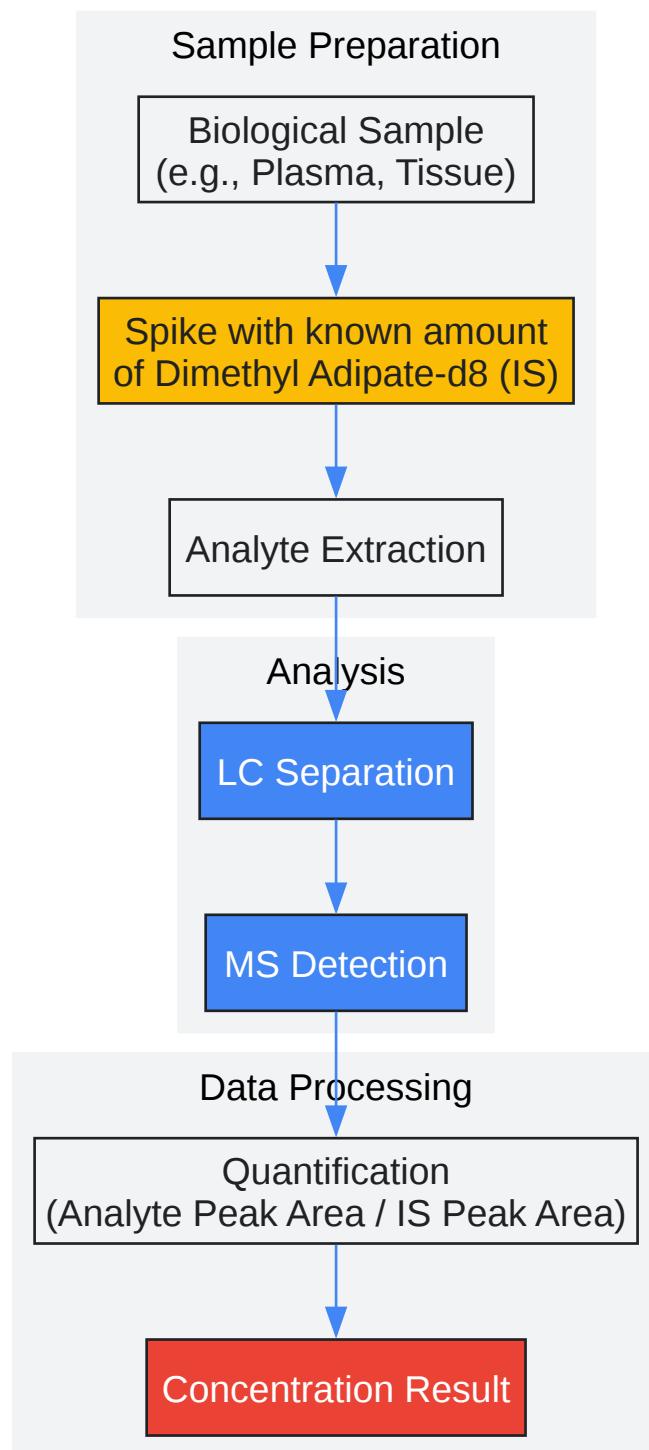
Applications in Research and Drug Development

Dimethyl adipate-d8 is primarily used as a tracer and an internal standard for quantitative analysis.[1] The incorporation of stable heavy isotopes like deuterium is a common practice in drug development to trace and quantify molecules during pharmacokinetic and metabolic studies.[1]

Its utility lies in its chemical identity being nearly identical to the non-deuterated form, but with a distinct, higher mass. This allows it to be distinguished by mass spectrometry (MS) while co-eluting with the analyte of interest in chromatography.

Workflow: Use as an Internal Standard in LC-MS

The following diagram illustrates the typical workflow for using **Dimethyl adipate-d8** as an internal standard in a quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.



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Caption: Workflow for using **Dimethyl adipate-d8** in LC-MS.

Toxicology and Safety Information

While specific toxicology data for **Dimethyl adipate-d8** is not readily available, extensive studies have been conducted on its non-deuterated counterpart, often as part of a Dibasic Ester (DBE) blend with dimethyl glutarate and dimethyl succinate.[\[14\]](#) These studies are critical for assessing the safety profile of related compounds.

Summary of Key Toxicology Studies on Dimethyl Adipate (as part of DBE blends)

Study Type	Species	Exposure Route	Key Findings
Subchronic Inhalation	Rat	Inhalation (90 days)	Olfactory epithelial toxicity observed at concentrations of 20, 76, and 390 mg/m ³ . [14]
Reproductive Effects	Rat	Inhalation	No treatment-related effects on fertility or viability indices up to 1000 mg/m ³ . Decreased pup weight gain at the highest dose. [14]
Developmental Toxicity	Rat	Gavage	A No Observable Effect Level (NOEL) was established at 0.06 ml/kg. Increased fetal skeletal abnormalities were seen at 0.18 ml/kg and above. [14]

Experimental Protocol: Subchronic Inhalation Study

The following provides a generalized methodology based on subchronic inhalation studies performed on DBE blends.[\[14\]](#)

Objective: To assess the toxicity of repeated inhalation exposure to Dimethyl Adipate as part of a DBE blend.

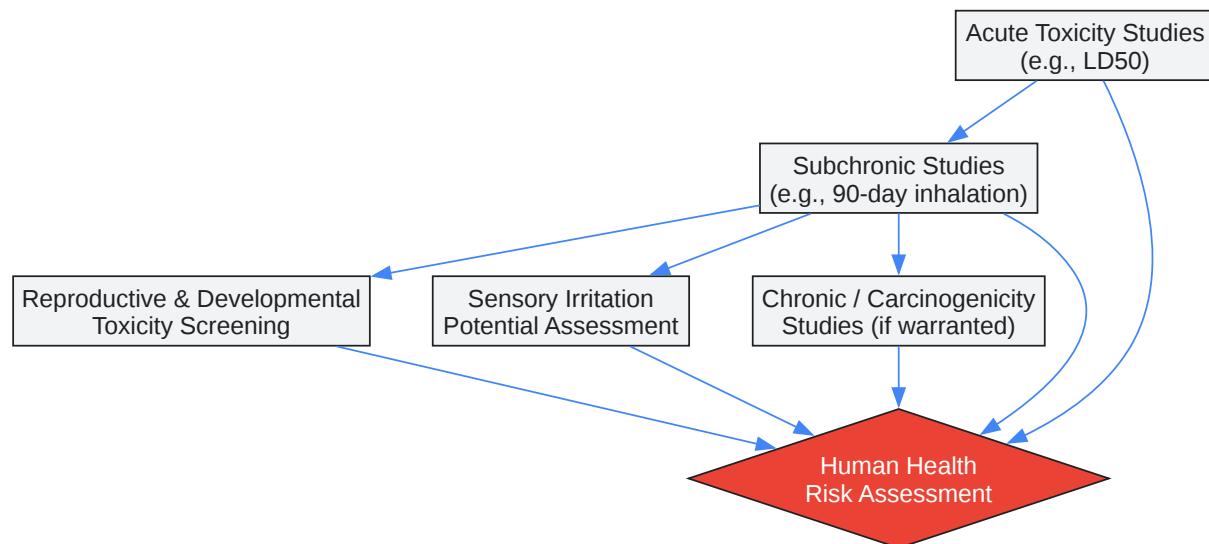
Test Animals: Male and female Crl:CD/BR rats.[\[14\]](#)

Methodology:

- Exposure Groups: Animals were divided into multiple groups, including a control group (air only) and several test groups exposed to different concentrations of the DBE vapor (e.g., 20, 76, and 390 mg/m³).[\[14\]](#)
- Exposure Regimen: Animals were exposed for six hours per day, five days a week, for a total duration of approximately 90 days.[\[14\]](#)
- Monitoring: Throughout the study, animals were monitored for clinical signs of toxicity, body weight changes, and food consumption.
- Post-Exposure: A subset of animals from each group was kept for a recovery period (e.g., six weeks) post-exposure to assess the reversibility of any observed effects.[\[14\]](#)
- Terminal Procedures: At the end of the exposure or recovery period, animals were euthanized. A complete necropsy was performed, and organs were weighed. Tissues, with a particular focus on the nasal passages and respiratory tract, were collected for histopathological examination.[\[14\]](#)

Logical Flow: Toxicity Assessment

This diagram outlines the logical steps in a typical toxicology assessment program for a chemical like Dimethyl Adipate.



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Caption: Logical flow for chemical toxicology assessment.

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